molecular formula C7H9BrO2 B8193540 (2E,4E)-Methyl 6-bromohexa-2,4-dienoate

(2E,4E)-Methyl 6-bromohexa-2,4-dienoate

Cat. No.: B8193540
M. Wt: 205.05 g/mol
InChI Key: YVJYHTBQRJXDJT-ZUVMSYQZSA-N
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Description

(2E,4E)-Methyl 6-bromohexa-2,4-dienoate: is an organic compound characterized by its unique structure, which includes a bromine atom attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate typically involves the bromination of hexa-2,4-dienoic acid derivatives. One common method is the bromination of methyl hexa-2,4-dienoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2E,4E)-Methyl 6-bromohexa-2,4-dienoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Addition Reactions: Diels-Alder reactions typically require a dienophile and may be catalyzed by Lewis acids.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include various substituted hexa-2,4-dienoates.

    Addition Reactions: Cycloaddition products with new ring structures.

    Oxidation and Reduction Reactions: Products include alcohols, ketones, or alkenes depending on the reaction conditions.

Scientific Research Applications

Chemistry: (2E,4E)-Methyl 6-bromohexa-2,4-dienoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through substitution and addition reactions .

Biology and Medicine:

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate in chemical reactions involves the reactivity of the bromine atom and the conjugated diene system. The bromine atom can act as a leaving group in substitution reactions, while the diene system can participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    6-bromo-2,4-hexadienoic acid, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.

    Bromo-6 hexadiene-2,4 oate d’ethyle: Another ester derivative with a similar brominated diene system.

Properties

IUPAC Name

methyl (2E,4E)-6-bromohexa-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c1-10-7(9)5-3-2-4-6-8/h2-5H,6H2,1H3/b4-2+,5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJYHTBQRJXDJT-ZUVMSYQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C=C/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl sorbate (1.26 g, 10 mmol) and N-bromosuccinimide (1.98 g, 11.0 mmol) in chlorobenzene was irradiated with a 250 W sunlamp so as to achieve a state of reflux for 4 hours. The (cooled) mixture was then evaporated under reduced pressure to give a brown oil which was purified by column chromatography (9:1 60-80° C. petroleum ether:diethyl ether) to give the title compound (1.33 g, 65%) as a clear oil.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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